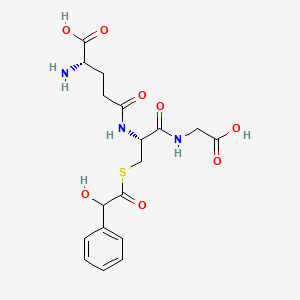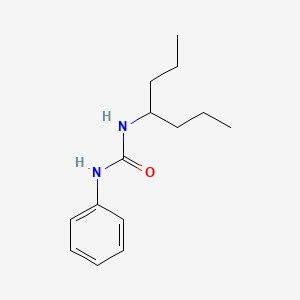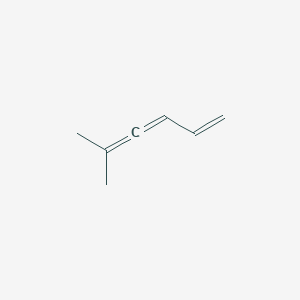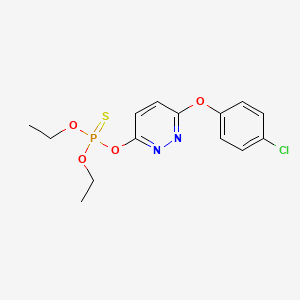
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.
Substitution: Formation of substituted phosphorothioic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.
Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.
Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.
Uniqueness
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.
Propiedades
Número CAS |
53605-08-6 |
|---|---|
Fórmula molecular |
C14H16ClN2O4PS |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
LCEDSCFPZXALHA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
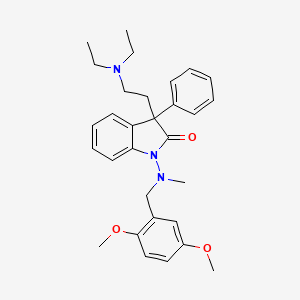
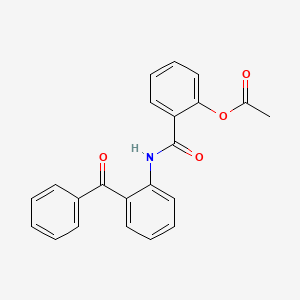
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
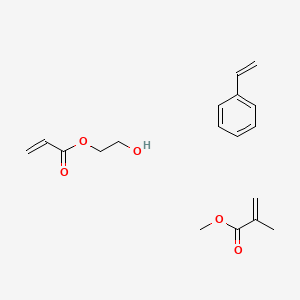
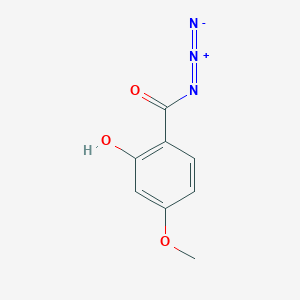
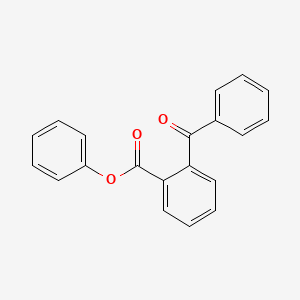
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)
![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
